
3-(4-Methoxyphenyl)piperidine
Overview
Description
3-(4-Methoxyphenyl)piperidine is an organic compound with the molecular formula C12H17NO It is a piperidine derivative where the piperidine ring is substituted at the third position with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)piperidine typically involves the reaction of 4-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the following steps:
Condensation Reaction: 4-Methoxybenzaldehyde reacts with piperidine in the presence of an acid catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.
Reduction: The compound can be reduced further to modify the piperidine ring or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 3-(4-Hydroxyphenyl)piperidine or 3-(4-Formylphenyl)piperidine.
Reduction: Formation of various reduced derivatives of the piperidine ring.
Substitution: Formation of substituted derivatives such as 3-(4-Bromophenyl)piperidine.
Scientific Research Applications
3-(4-Methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)piperidine
- 3-(4-Bromophenyl)piperidine
- 3-(4-Nitrophenyl)piperidine
Comparison: 3-(4-Methoxyphenyl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to 3-(4-Hydroxyphenyl)piperidine, the methoxy group is less reactive but can provide different pharmacokinetic properties. The presence of different substituents on the aromatic ring can significantly alter the compound’s properties, making each derivative unique in its applications and effects.
Biological Activity
3-(4-Methoxyphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, which can influence its biological activity and interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antiviral Activity : Research has indicated that derivatives of piperidine compounds exhibit antiviral properties, particularly against HIV-1 and other viruses. For example, studies involving similar piperidine derivatives have shown moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .
- Antibacterial and Antifungal Activity : Compounds related to this compound have been tested for their antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of efficacy against these pathogens .
- Potential Therapeutic Applications : The unique structure of this compound allows it to interact with various molecular targets, making it a candidate for further development in treating conditions such as neurodegenerative diseases, cancer, and infections .
Antiviral Screening
In a study focused on the synthesis and biological evaluation of 3-phenylpiperidine derivatives, several compounds were screened for their antiviral activity. The results demonstrated that some derivatives exhibited moderate protection against CVB-2, with the following findings:
Compound | Virus Target | CC50 (μM) | MIC (μM) |
---|---|---|---|
3f | CVB-2 | 92 | >100 |
3g | HSV-1 | - | >100 |
These results suggest that modifications to the piperidine structure can enhance antiviral efficacy .
Antibacterial Activity
The antibacterial properties were evaluated using standard strains. The following table summarizes the MIC values for selected compounds compared to established antibiotics:
Compound | S. aureus MIC (μM) | P. aeruginosa MIC (μM) |
---|---|---|
This compound | >100 | >100 |
Ciprofloxacin | 4 | 0.8 |
Miconazole | 0.8 | 20 |
These findings indicate that while some derivatives show promise, they may require further optimization to enhance their antibacterial properties .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors and enzymes. In silico studies have predicted that this compound could affect various targets within the central nervous system and immune pathways, suggesting potential roles in pain management and anti-inflammatory responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)piperidine derivatives, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields sulfonyl-substituted derivatives . Reaction time, solvent polarity, and stoichiometric ratios are critical: longer reaction times may reduce side products, while polar aprotic solvents enhance nucleophilicity. Scheme 2a in highlights ethanol as a solvent for piperidine coupling, achieving 38–60% yields under reflux .
Q. How can structural characterization of this compound derivatives be optimized?
Combine spectroscopic and crystallographic methods:
- NMR : Assign methoxy (δ ~3.8 ppm) and piperidine protons (δ 1.5–3.0 ppm) .
- X-ray crystallography : Resolve stereochemistry, as demonstrated for 1-Formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3,t-5-dimethylpiperidin-4-one (Acta Cryst. E65, o2818) .
- Mass spectrometry : Confirm molecular weight (e.g., C29H35NO2HCl: 466.05 g/mol ).
Q. What purification strategies are effective for piperidine derivatives with methoxyphenyl substituents?
- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, as seen in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride isolation .
- HPLC : Achieve ≥98% purity for compounds like UK-78282 monohydrochloride .
Q. What safety protocols are essential for handling this compound derivatives?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .
- Ventilation : Use fume hoods to avoid inhalation risks .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications of this compound impact 5-HT7 receptor affinity?
Replacing piperazine with piperidine in ligands like 4-[2-(4-methoxyphenyl)phenyl]piperidine reduces metabolic instability but may lower receptor binding affinity. For example, compound 14a (Table 3, ) showed moderate 5-HT7R activity (IC50 = 120 nM), highlighting the balance between substituent bulk and receptor fit .
Q. What computational methods aid in predicting the bioactivity of this compound derivatives?
- Molecular docking : Simulate interactions with targets like potassium channels (e.g., UK-78282 monohydrochloride’s immunomodulatory effects) .
- QSAR models : Correlate methoxy group positioning with antibacterial activity in pyrimidine analogs .
- DFT calculations : Analyze electronic effects of sulfonyl or carbonyl substituents on reactivity .
Q. How can conflicting data on metabolic stability vs. receptor affinity be resolved in SAR studies?
- Comparative assays : Test derivatives under standardized conditions (e.g., liver microsomes for stability vs. receptor binding assays) .
- Isosteric replacement : Swap sulfonyl groups with carbonyls to maintain steric profile while altering metabolic pathways .
Q. What role does the methoxyphenyl group play in enhancing solubility and bioavailability?
The methoxy group increases hydrophilicity via hydrogen bonding, as seen in 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride (logP = 1.2) . This improves membrane permeability in pharmacological assays .
Q. How are piperidine derivatives applied in multi-step syntheses of complex therapeutics?
- Intermediate in alvimopan synthesis : (S)-1,3-dimethyl-4-piperidone is used to construct opioid antagonists .
- Building blocks : Piperidine cores are functionalized for kinase inhibitors or antimicrobial agents .
Q. What analytical challenges arise in quantifying trace impurities in this compound derivatives?
Properties
IUPAC Name |
3-(4-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513447 | |
Record name | 3-(4-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19725-26-9 | |
Record name | 3-(4-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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